1-(4-Fluorobenzyl)Guanidine
Description
Significance of the Guanidine (B92328) Moiety in Bioactive Compounds
The guanidinium (B1211019) group, the protonated form of guanidine, is a recurring motif in a vast number of natural and synthetic compounds with pronounced biological activities. jocpr.comresearchgate.net Its significance lies in its strong basicity and its ability to form multiple hydrogen bonds and engage in electrostatic interactions. jocpr.comresearchgate.net Under physiological conditions, the guanidinium cation can interact with negatively charged groups such as carboxylates and phosphates, which are prevalent in biological systems like proteins and nucleic acids. sci-hub.sechemrxiv.org This capacity for strong, specific non-covalent interactions is crucial for molecular recognition and binding to biological targets. jocpr.comsci-hub.se
The guanidino group is a key component of the amino acid arginine, which plays a vital role in protein structure and function, often found at the active sites of enzymes and in regions of protein-protein or protein-nucleic acid interactions. researchgate.netcardiff.ac.uk The ability of the guanidinium ion to act as a bidentate hydrogen bond donor allows it to form stable complexes, influencing everything from enzyme catalysis to signal transduction. mdpi.com This inherent bioactivity has made the guanidine scaffold a "privileged structure" in medicinal chemistry, with numerous guanidine-containing compounds being investigated and developed for a wide array of therapeutic applications, including antimicrobial, anticancer, and cardiovascular drugs. jocpr.comnih.govresearchgate.net
Rationale for Fluorobenzyl Substitution in Guanidine Scaffolds
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.comnih.govacs.org The substitution of a hydrogen atom with fluorine, which is of a similar size, can lead to significant improvements in metabolic stability, binding affinity, and bioavailability without causing major steric disruptions. sci-hub.seresearchgate.net The high strength of the carbon-fluorine bond often protects the molecule from metabolic degradation, thereby increasing its half-life in the body. researchgate.net
The 4-fluorobenzyl group, in particular, combines the benefits of fluorine substitution with the structural features of a benzyl (B1604629) moiety. The fluorine atom at the para position of the benzene (B151609) ring can modulate the electronic properties of the ring, influencing its interactions with biological targets. It can also enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes. acs.org The benzyl group itself provides a hydrophobic surface that can engage in favorable van der Waals interactions within a receptor's binding pocket. Research has shown that fluorobenzyl derivatives can exhibit enhanced biological activity compared to their non-fluorinated counterparts. researchgate.netnih.gov Therefore, the incorporation of a 4-fluorobenzyl group into a guanidine scaffold is a rational design strategy aimed at creating new chemical entities with potentially superior therapeutic properties.
Overview of Research Trajectories for 1-(4-Fluorobenzyl)guanidine
Research surrounding this compound and its derivatives has explored various potential applications, leveraging the combined properties of the guanidine and fluorobenzyl moieties. While specific research on this compound itself is not extensively documented in publicly available literature, the broader class of substituted guanidines and fluorinated compounds provides a clear indication of its potential research directions.
One major area of interest is in the development of novel therapeutic agents. Given the wide range of biological activities associated with guanidine derivatives, research into this compound could focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent. researchgate.nettandfonline.com For instance, studies on related compounds suggest that the fluorobenzyl group can enhance the potency of antimicrobial agents. mdpi.com
Another significant research trajectory involves its use as a building block in the synthesis of more complex molecules. bldpharm.com The reactive nature of the guanidine group allows for further chemical modifications, enabling the creation of diverse libraries of compounds for high-throughput screening and drug discovery programs. nih.gov For example, it can be incorporated into larger molecular frameworks to probe specific biological interactions or to develop targeted therapies. scirp.orgmdpi.com
Furthermore, the unique properties of the fluorine atom make this compound a candidate for studies in chemical biology and molecular recognition. The fluorine atom can serve as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, aiding in the study of drug-receptor interactions. researchgate.net Additionally, radiolabeled versions, such as with fluorine-18 (B77423), could be developed for use in positron emission tomography (PET) imaging to visualize and study biological processes in vivo. snmjournals.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H10FN3 | nih.gov |
| Molecular Weight | 167.18 g/mol | nih.gov |
| XLogP3 | 0.4 | nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTYPUJUKWPXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368913 | |
| Record name | 1-(4-Fluorobenzyl)Guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-33-6 | |
| Record name | 1-(4-Fluorobenzyl)Guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Advanced Analytical Techniques
Single Crystal X-ray Diffraction Analysis for Molecular Conformation and Packing
A hypothetical representation of the type of data obtained from a single-crystal X-ray diffraction analysis is presented in Table 1.
Table 1: Hypothetical Crystallographic Data for 1-(4-Fluorobenzyl)guanidine Salt
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated density (g/cm³) | Value |
| Key Bond Lengths (Å) | C-N (guanidinium), C-N (benzyl), C-F |
| Key Bond Angles (°) | N-C-N (guanidinium), C-C-N (benzyl) |
Note: The values in this table are illustrative and not based on experimental data for this compound.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the structure and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
While complete, assigned NMR data for this compound is not available in the searched literature, data for a closely related compound, 2-(4-fluorophenyl)-1,3-diisopropylguanidine, shows characteristic signals for the fluorophenyl group. Based on general principles and data for similar structures, a hypothetical set of NMR data for this compound is presented in Tables 2 and 3.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.30 | Doublet of doublets | 2H | Aromatic protons ortho to the fluorine |
| ~7.10 | Triplet | 2H | Aromatic protons meta to the fluorine |
| ~4.50 | Singlet | 2H | Methylene protons (-CH₂-) |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~162 (d, J ≈ 245 Hz) | Aromatic C-F |
| ~158 | Guanidinium (B1211019) carbon (C=N) |
| ~134 (d, J ≈ 3 Hz) | Aromatic quaternary carbon |
| ~130 (d, J ≈ 8 Hz) | Aromatic CH ortho to fluorine |
| ~115 (d, J ≈ 21 Hz) | Aromatic CH meta to fluorine |
Note: These are predicted values. The coupling constants (J) with fluorine are characteristic.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are unique for each compound and can be used for identification and to confirm the presence of specific functional groups.
Specific IR and Raman spectra for this compound were not found in the reviewed literature. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule. A table of expected vibrational frequencies is provided below.
Table 4: Predicted IR and Raman Active Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| 3400-3100 | N-H stretching (guanidinium) | Strong, broad | Weak |
| 3100-3000 | Aromatic C-H stretching | Medium | Strong |
| 2950-2850 | Aliphatic C-H stretching (-CH₂-) | Medium | Medium |
| ~1650 | C=N stretching (guanidinium) | Strong | Medium |
| ~1600 | Aromatic C=C stretching | Medium | Strong |
| ~1510 | Aromatic C=C stretching | Strong | Medium |
| ~1220 | C-F stretching | Strong | Weak |
| ~1160 | Aromatic C-H in-plane bending | Medium | Medium |
Note: These are predicted values and are subject to variations based on the physical state of the sample and intermolecular interactions.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₈H₁₀FN₃, with a calculated molecular weight of approximately 167.18 g/mol .
A GC-MS entry for this compound is available in the NIST Mass Spectrometry Data Center, although the full spectrum is not provided in the search results. The mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) that confirms the molecular weight.
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
|---|---|---|
| [M+H]⁺ | 168.0931 | Protonated molecule |
| [M]⁺ | 167.0859 | Molecular ion |
Note: The exact m/z values are calculated based on the most abundant isotopes.
Advanced Chromatographic Methods for Purity and Quantification (e.g., Ion Chromatography, HPLC)
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For a polar and basic compound like this compound, reversed-phase HPLC could be employed with a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. UV detection would be suitable due to the presence of the aromatic ring.
Ion Chromatography (IC) is particularly well-suited for the analysis of ionic species. Given that guanidines are strongly basic and exist as cations at neutral and acidic pH, cation-exchange chromatography is an effective method for their separation and quantification. A typical IC method for guanidine (B92328) compounds would involve a cation-exchange column and a buffered mobile phase. Detection can be achieved by suppressed conductivity or UV-Vis.
A proposed set of conditions for the HPLC and Ion Chromatography analysis of this compound is presented in Table 6.
Table 6: Proposed Chromatographic Conditions for the Analysis of this compound
| Parameter | HPLC | Ion Chromatography |
|---|---|---|
| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 250 mm) | Cation-exchange (e.g., Dionex IonPac CS20) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | Aqueous Methanesulfonic Acid (isocratic elution) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | Suppressed Conductivity |
| Injection Volume | 10 µL | 25 µL |
| Column Temperature | 30 °C | 30 °C |
Note: These are proposed methods and would require optimization for specific applications.
Computational and Theoretical Investigations of 1 4 Fluorobenzyl Guanidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometric properties of molecules. nih.gov For 1-(4-Fluorobenzyl)guanidine, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p), are used to determine its most stable three-dimensional conformation. researchgate.netirb.hr These calculations optimize the molecular geometry by finding the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: The following values are representative examples based on DFT studies of similar structures and are not from a direct experimental measurement of this specific compound.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(guanidine)-N(amine) | ~1.34 Å |
| Bond Length | C(guanidine)-N(imine) | ~1.32 Å |
| Bond Length | C(benzyl)-N(guanidine) | ~1.47 Å |
| Bond Length | C(aromatic)-F | ~1.36 Å |
| Bond Angle | N-C-N (guanidine) | ~120° |
| Dihedral Angle | C(aromatic)-C(benzyl)-N-C(guanidine) | Variable (defines conformation) |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or a nucleic acid. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding mechanisms of action. researchgate.net For this compound and its analogues, docking studies have been performed to explore their interactions with various biological targets. acs.org
For instance, studies on similar phenylpyrimidinylguanidines, including a derivative made from 4-fluorobenzylamine (B26447), have shown direct interaction with the DNA-binding domain (DBD) of the FOXO3 transcription factor. acs.orgnih.gov Docking simulations, such as those using the HADDOCK program, suggest that the guanidine (B92328) moiety interacts with key residues in helices H2 and H3 of the protein, while the fluorobenzyl group fits into a nearby pocket. acs.orgnih.gov These interactions effectively block the DNA-binding surface of FOXO3, inhibiting its transcriptional activity. nih.gov The specific residues involved often include serine, glutamate, and lysine, with which the guanidinium (B1211019) group can form strong hydrogen bonds and electrostatic interactions. acs.org
Table 2: Representative Molecular Docking Targets and Interactions
| Potential Protein Target | Key Interacting Residues | Predicted Mode of Inhibition |
|---|---|---|
| FOXO3 DNA-Binding Domain | S181, E185, K197, S203 | Blocks DNA-binding surface acs.org |
| Human Serum Albumin (HSA) | Hydrophobic and polar residues in binding pocket | Acts as a transport-bound ligand researchgate.net |
| Norepinephrine (B1679862) Transporter (NET) | Key residues in the transporter binding site | Competitive inhibition of norepinephrine uptake nih.gov |
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the conformational dynamics of this compound and the stability of its complex with a biological target. mpg.de By simulating the behavior of the ligand-protein complex in a solvated environment, researchers can validate the binding poses predicted by docking and assess the strength and persistence of key intermolecular interactions. acs.org
These simulations can reveal how the ligand and protein adapt to each other, the flexibility of different parts of the molecule, and the free energy of binding. For a complex like this compound bound to FOXO3, MD can confirm the stability of the hydrogen bonds between the guanidinium group and the protein's amino acid residues. acs.org The simulation can track conformational changes, showing whether the initial docked position represents a stable energy minimum. mpg.de Techniques like metadynamics can be used to explore the entire free energy landscape of the binding process, identifying transition states and alternative binding modes. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. While specific QSAR studies for this compound are not widely documented, the principles of structure-activity relationships (SAR) are actively investigated for related guanidine compounds. acs.org
For example, research on phenylpyrimidinylguanidines as FOXO3 inhibitors has shown that their inhibitory potency is dependent on the nature and length of the linker between the guanidine group and the aryl moiety. acs.org A QSAR model for this class of compounds would involve calculating various molecular descriptors for each analogue. These descriptors quantify physicochemical properties such as hydrophobicity (e.g., ClogP), electronic effects (e.g., Hammett constants), and steric parameters. acs.org By correlating these descriptors with measured biological activity (e.g., IC₅₀ values), a mathematical model can be built to predict the activity of new, untested derivatives, thereby accelerating the design of more potent compounds.
Table 3: Common Descriptors Used in QSAR Models
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, Polarity |
| Hydrophobic | LogP, Molar Refractivity (MR) | Partitioning, Membrane Permeability |
| Topological | Molecular Connectivity Indices, Wiener Index | Molecular Size and Shape |
| Steric | Taft Steric Parameter (Es), van der Waals volume | Spatial arrangement of atoms |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The guanidinium group is a superb hydrogen bond donor, capable of forming multiple, strong, and geometrically well-defined hydrogen bonds. colostate.edu Computational analyses are essential for characterizing the complex network of intermolecular interactions that this compound can form. The positively charged guanidinium moiety readily interacts with negatively charged or polar residues in a protein's active site, such as aspartate and glutamate. colostate.edu
Table 4: Potential Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor | Relative Strength |
|---|---|---|---|
| Hydrogen Bond | Guanidine N-H | Oxygen/Nitrogen (e.g., in protein) | Strong colostate.edu |
| Ionic Interaction | Guanidinium Cation | Anionic group (e.g., Carboxylate) | Strong colostate.edu |
| Weak Hydrogen Bond | Aromatic/Benzyl (B1604629) C-H | Oxygen/Fluorine | Weak frontiersin.org |
| π-π Stacking | Fluorophenyl Ring | Another Aromatic Ring | Weak-Moderate researchgate.net |
Prediction of Reactivity Descriptors and Non-Linear Optical Properties
Conceptual DFT provides a framework for calculating various reactivity descriptors that predict how a molecule will behave in a chemical reaction. scirp.org Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests lower reactivity. researchgate.net Other descriptors like electrophilicity, nucleophilicity, and chemical hardness can also be calculated to provide a more detailed picture of the molecule's reactivity. researchgate.net
Furthermore, molecules that possess electron-donating groups (like guanidine) connected to electron-accepting groups through a π-conjugated system can exhibit non-linear optical (NLO) properties. tcichemicals.comresearchgate.net These materials can alter the properties of light passing through them and have applications in telecommunications and photonics. tcichemicals.com Theoretical calculations can predict the NLO response of this compound by determining its first-order hyperpolarizability (β). researchgate.netplos.org A large β value suggests significant NLO activity, making the compound a candidate for further investigation as an NLO material. plos.org
Table 5: Predicted Reactivity and NLO Properties Note: The following values are representative examples based on DFT studies of similar structures.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -1.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.5 eV | Kinetic stability researchgate.net |
| Electrophilicity Index (ω) | ~ 2.5 eV | Global electrophilic character researchgate.net |
| First Hyperpolarizability (β) | Variable (e.g., >100 x 10-30 esu) | Potential for NLO applications researchgate.net |
Biological Activity and Pharmacological Potential of 1 4 Fluorobenzyl Guanidine and Its Analogs
Antimicrobial Efficacy
Guanidine-containing compounds have been recognized for their antimicrobial properties, attributable to the cationic nature of the guanidinium (B1211019) group which can interact with negatively charged bacterial cell membranes.
Research into benzyl (B1604629) guanidine (B92328) derivatives has revealed their potential as antibacterial agents. While specific data for 1-(4-fluorobenzyl)guanidine is not extensively detailed in the reviewed literature, studies on analogous compounds provide valuable insights into their structure-activity relationships (SAR). A significant portion of synthesized benzyl guanidine derivatives show greater potency against the Gram-positive bacterium Staphylococcus aureus than the Gram-negative bacterium Escherichia coli nih.gov.
For instance, a series of benzyl guanidine derivatives demonstrated varied efficacy depending on the substitution pattern on the benzyl ring. The position and nature of substituents play a crucial role in determining the antibacterial spectrum and potency. While many analogs show promising activity, some, such as those with aminosulfonylaryl or aminobenzoyl motifs, have been found to be uniquely inactive mdpi.com.
The following table summarizes the antibacterial activity of several benzyl guanidine analogs against S. aureus and E. coli, highlighting the impact of different substituents on their minimum inhibitory concentrations (MICs).
| Compound/Analog | Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | 0.5 | 1 |
| 9v | para-substituted dichloro | 0.5 | 4 |
| 10d | 3-(4-trifluoromethyl)-benzyloxy | 1 | 16 |
| 9h | Unspecified | - | 4 |
| 29b | 5-substituted tetrahydroisoquinoline | 8 | 8 |
| 33 | 4-tert-Butylphenyl | 64 | >128 |
Data sourced from a study on benzyl and phenyl guanidine derivatives nih.govmdpi.com.
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Guanidine-functionalized compounds have demonstrated potential in disrupting these resilient structures. The cationic guanidinium group can interact with the anionic components of the biofilm matrix, such as extracellular DNA (eDNA) and polysaccharides, leading to its disruption nih.gov.
Studies on guanidine-functionalized 3,4-dihydropyrimidin-2(1H)-imine compounds have shown significant reductions in biofilm biomass and metabolic activity of Staphylococcus aureus, including methicillin-resistant strains (MRSA) nih.gov. Confocal microscopy revealed that these compounds can lead to an increase in extracellular DNA and proteins, suggesting a mechanism that involves the disruption of the biofilm matrix nih.gov. Furthermore, some guanidine-based compounds have been shown to downregulate biofilm-associated virulence genes, indicating a multifactorial mechanism of action nih.gov.
Anticancer and Antitumor Research
The therapeutic potential of guanidine derivatives extends to oncology, where they have been investigated for their cytotoxic effects against various cancer cell lines and their ability to inhibit tumor growth.
Guanidine-based compounds have exhibited cytotoxic activity against a range of cancer cell lines. For example, a poly-guanidine conjugate known as GuaDex has shown potent growth inhibition in medulloblastoma cell lines, DAOY and MB-LU-181, with IC50 values in the nanomolar range nih.gov. The cytotoxic mechanism of GuaDex involves inducing a G2/M phase cell cycle arrest and polymerizing the cytoskeleton nih.gov.
The following table presents the IC50 values for GuaDex in medulloblastoma cell lines.
| Cell Line | IC50 (nM) |
| DAOY | 223.4 |
| MB-LU-181 | 284.8 |
Data from a study on the cytotoxicity of a poly-guanidine conjugate nih.gov.
While this data is for a polymeric guanidine conjugate, it highlights the potential of the guanidine functional group in designing cytotoxic agents. The specific cytotoxicity of this compound would need to be determined through direct experimental evaluation.
A growing body of research focuses on targeting cellular metabolism as a therapeutic strategy against cancer. Guanidine derivatives have been shown to affect mitochondrial function. Early studies indicated that guanidine derivatives can inhibit mitochondrial respiration, with effects that are qualitatively and quantitatively similar to known inhibitors like amytal researchgate.net. This inhibition can lead to changes in the levels of citric acid cycle intermediates and an increase in the reduced state of pyridine nucleotides within the mitochondria researchgate.net.
By inhibiting oxidative phosphorylation, these compounds can disrupt the primary energy production pathway in certain cancer cells, potentially leading to cell death. This mechanism of action presents a promising avenue for the development of novel anticancer agents. The specific effects of this compound on mitochondrial OXPHOS would require dedicated investigation to elucidate its potential as a cancer therapeutic targeting cellular bioenergetics.
Neurological and Neurodegenerative Disease Applications
The structural features of this compound and its analogs have prompted extensive research into their potential applications in a variety of neurological and neurodegenerative disorders. The presence of the guanidine group, a common pharmacophore in neuroactive compounds, combined with the fluorobenzyl moiety, allows for interactions with several key biological targets implicated in the pathophysiology of these complex diseases.
Norepinephrine (B1679862) Transporter (NET) Ligand Activity
The norepinephrine transporter (NET) is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating neurotransmission. Its dysfunction has been implicated in several neurological and psychiatric conditions. Benzylguanidine derivatives, structurally related to norepinephrine, are known to interact with NET.
Fluorinated analogs of benzylguanidine have been developed as radiotracers for positron emission tomography (PET) imaging of NET expression. These tracers are valuable tools for studying the sympathetic nervous system and neuroendocrine tumors. For instance, [¹⁸F]MFBG (meta-fluorobenzylguanidine) and [¹⁸F]PFBG (para-fluorobenzylguanidine) have been synthesized and evaluated for their ability to image human norepinephrine transporter (hNET) expression. sigmaaldrich.com Studies have shown that these fluorinated benzylguanidine analogs can be synthesized with reasonable radiochemical yields. sigmaaldrich.com
In comparative studies with radioiodinated benzylguanidines like ¹²³I-MIBG, the ¹⁸F-labeled analogs offer the advantage of a shorter half-life, making them potentially better suited for PET imaging at earlier time points (less than 8 hours post-injection). sigmaaldrich.com Specifically, [¹⁸F]MFBG has been identified as a promising PET ligand for imaging hNET expression in vivo between 1 to 4 hours after injection. sigmaaldrich.com
| Compound | Imaging Modality | Key Finding | Reference |
|---|---|---|---|
| [¹⁸F]MFBG | PET | Considered a better PET ligand for imaging hNET expression at 1-4 hours post-injection compared to [¹⁸F]PFBG and radioiodinated MIBG. sigmaaldrich.com | sigmaaldrich.com |
| [¹⁸F]PFBG | PET | Synthesized and evaluated for hNET imaging. sigmaaldrich.com | sigmaaldrich.com |
| ¹²³I-MIBG / ¹²⁴I-MIBG | SPECT/PET | Established radiotracers for imaging endogenous hNET expression, often used as a benchmark for new tracers. sigmaaldrich.com | sigmaaldrich.com |
Sigma1 Receptor Modulation
The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface. It is involved in the regulation of various cellular functions, including calcium signaling, ion channel activity, and neuronal survival. researchgate.netresearchgate.net Consequently, sigma-1 receptor ligands are being investigated for their therapeutic potential in a range of neuropsychiatric and neurodegenerative disorders. nih.gov
Guanidine derivatives have been identified as a class of compounds that can interact with sigma receptors. For example, N,N′-di-o-tolyl-guanidine (o-DTG) is a known pan-selective sigma receptor agonist. nih.gov Research into derivatives of o-DTG has led to the development of novel compounds with varying affinities for sigma-1 and sigma-2 receptors. nih.gov One such derivative, N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG), has demonstrated pan-selective binding to both sigma-1 and sigma-2 receptors and has shown neuroprotective effects in in vitro models of ischemia. nih.gov The neuroprotective action of p-BrDPhG was found to be mediated through the activation of the sigma-1 receptor, as its effects were blocked by a selective sigma-1 receptor antagonist. nih.gov
Furthermore, the synthesis of novel piperazine compounds has yielded ligands with high affinity for the sigma-1 receptor. One notable example is 1-(4-Fluorobenzyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine, which contains the 4-fluorobenzyl moiety and exhibits nanomolar affinity for the sigma-1 receptor with high selectivity over other receptors. researchgate.net This highlights the potential for fluorobenzyl-containing structures to act as potent and selective sigma-1 receptor ligands.
| Compound | Receptor Target | Activity | Key Finding | Reference |
|---|---|---|---|---|
| N,N′-di-o-tolyl-guanidine (o-DTG) | Sigma-1 and Sigma-2 | Agonist | Pan-selective sigma receptor agonist with neuroprotective effects. nih.gov | nih.gov |
| N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG) | Sigma-1 and Sigma-2 | Agonist | A derivative of o-DTG with pan-selective binding and neuroprotective effects mediated by the sigma-1 receptor. nih.gov | nih.gov |
| 1-(4-Fluorobenzyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine | Sigma-1 | Ligand | Exhibits nanomolar affinity for the sigma-1 receptor and high selectivity. researchgate.net | researchgate.net |
Beta-Secretase (BACE1) Enzyme Inhibition for Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by beta-secretase 1 (BACE1). nih.govnih.gov Therefore, the inhibition of BACE1 is a primary therapeutic target for the treatment of Alzheimer's disease. nih.govnih.gov
The guanidine and acylguanidine moieties have emerged as promising scaffolds for the design of potent BACE1 inhibitors. nih.gov These structures can interact with the catalytic aspartic acid residues in the active site of the BACE1 enzyme. acs.org Numerous studies have focused on the development of guanidine-containing compounds as BACE1 inhibitors. For example, biaryl guanidine derivatives have been synthesized and evaluated for their ability to inhibit BACE1 activity. sigmaaldrich.comnih.gov In one study, 1,3-bis(5,6-difluoropyridin-3-yl)guanidine was identified as a potent BACE1 inhibitor with an IC₅₀ value in the nanomolar range. nih.gov Another study reported that 1,3-di(isoquinolin-6-yl) guanidine also showed significant BACE1 inhibitory activity. sigmaaldrich.com
The acylguanidine scaffold, in particular, has been a focus of extensive research, leading to the development of BACE1 inhibitors with high potency and favorable pharmacokinetic properties. nih.gov Some of these acylguanidine-based inhibitors have even progressed to clinical trials. nih.gov The development of these compounds often involves strategies to optimize their interaction with the hydrophobic pockets within the BACE1 active site. nih.gov
| Compound Class | Mechanism of Action | Key Finding | Reference |
|---|---|---|---|
| Biaryl Guanidines | Inhibition of BACE1 enzymatic activity | Specific derivatives show potent BACE1 inhibition with IC₅₀ values in the nanomolar to low micromolar range. sigmaaldrich.comnih.gov | sigmaaldrich.comnih.gov |
| Acylguanidines | Inhibition of BACE1 enzymatic activity | A promising class of BACE1 inhibitors with high potency and good pharmacokinetic profiles, with some candidates entering clinical trials. nih.gov | nih.gov |
Investigations in Myasthenic Syndromes
Myasthenic syndromes are a group of disorders characterized by impaired neuromuscular transmission, leading to muscle weakness and fatigue. nih.gov One such condition is the Lambert-Eaton myasthenic syndrome (LEMS), a presynaptic disorder where the release of acetylcholine (B1216132) at the neuromuscular junction is reduced. researchgate.net
Guanidine has been used as a symptomatic treatment for LEMS. researchgate.netnih.gov It is thought to act by enhancing the release of acetylcholine following a nerve impulse. nih.gov Studies have shown that low-dose guanidine, often in combination with pyridostigmine, can be an effective and relatively safe long-term therapy for improving muscle strength in patients with LEMS. researchgate.netresearchgate.net However, the use of guanidine can be associated with potential side effects, which necessitates careful monitoring. researchgate.netresearchgate.net
Potential in Parkinson's Disease Therapies
Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Current research is exploring various therapeutic strategies to slow disease progression and manage symptoms.
One area of investigation involves the modulation of muscarinic receptors. Guanidine derivatives have been synthesized and identified as a novel class of muscarinic M2 and M4 receptor antagonists. Antagonism of these receptors is considered a potential therapeutic approach for Parkinson's disease. The development of such compounds has been guided by the structural similarities between the binding sites of histamine H3 receptors and muscarinic receptors.
Anxiolytic Properties and Hypoxia-Related Effects
The potential anxiolytic effects of guanidine derivatives may be linked to their interaction with sigma-1 receptors, as sigma-1 receptor ligands are known to modulate anxiety-like behaviors. nih.gov While direct studies on the anxiolytic properties of this compound are limited, its potential as a sigma-1 receptor ligand suggests this as an area for future investigation.
In the context of hypoxia-related effects, research has shown that certain guanidine compounds can exert neuroprotective effects in models of hypoxic-ischemic brain injury. Aminoguanidine, for example, has been demonstrated to ameliorate brain damage in a neonatal rat model of hypoxia-ischemia. nih.gov This neuroprotective effect is thought to be related to the inhibition of inducible nitric oxide synthase (iNOS) and the subsequent reduction of nitric oxide production following reperfusion. nih.gov
Other Therapeutic Research Areas
The guanidine moiety, a highly basic functional group, is a key structural feature in a multitude of biologically active compounds. Its ability to form strong interactions with biological targets has made it a "privileged scaffold" in drug design. nih.gov While specific research on this compound is limited in some areas, the extensive investigation into its analogs and the broader class of guanidine-containing compounds reveals significant therapeutic potential across several domains beyond its primary applications. These areas include anti-inflammatory, antiviral, metabolic regulation, and fungicidal activities. researchgate.netnih.govmdpi.com
The guanidine functional group is present in numerous natural and synthetic compounds that have demonstrated anti-inflammatory properties. researchgate.net Novel guanidine derivatives are recognized for a range of biological effects, including anti-inflammatory activity. researchgate.net For instance, N1,N2-diisopentylguanidine and N1,N2,N2-triisopentylguanidine, extracted from the African plant Alchornea cordifolia, have shown significant anti-inflammatory effects. Another natural product, 3,4-dimethoxyphenethyl-β-guanidine, is also reported as a potential anti-inflammatory compound. The prokineticin receptor 1 (PKR1), which is expressed in leukocytes and lymphoid organs, plays a role in inflammation and immunomodulation, and antagonists developed for this receptor often feature guanidine-like structures. The binding of its ligand, PK2, to PKR1 can contribute to inflammatory pain.
While direct studies on this compound are not extensively detailed in the context of inflammation, the established anti-inflammatory profile of its analogs suggests a promising avenue for investigation. The development of therapies targeting inflammation-related diseases often involves exploring compounds that can modulate key signaling pathways, such as the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgnih.gov Given the prevalence of the guanidine scaffold in molecules with anti-inflammatory effects, this compound and its derivatives represent plausible candidates for future research in this therapeutic area.
Guanidine and its derivatives have a long history in antiviral research. Early studies found that soluble guanidine salts exhibit an antiviral effect against poliovirus and other enteroviruses by inhibiting viral replication. nih.gov This foundational work established the guanidine moiety as a viable pharmacophore for antiviral drug development.
This potential has been realized in clinically approved drugs. Zanamivir, an antiviral medication used to treat and prevent influenza caused by influenza A and B viruses, contains a guanidine group that is crucial for its activity. nih.govnih.gov The guanidine functionality is also found in a wide variety of other biologically active compounds, and its inclusion is considered a reasonable strategy in the pursuit of novel drug substances. nih.gov More recently, in silico investigations have explored the potential of medicinal substances bearing guanidine moieties as multi-target agents against SARS-CoV-2, the virus responsible for COVID-19. scispace.com These computational studies suggest that the unique physicochemical properties of the guanidine group may interfere with virus entry, uncoating, and replication. scispace.com The broad-spectrum antiviral potential of the guanidine scaffold indicates that this compound and its analogs could be valuable subjects for antiviral screening and development programs. mdpi.comnih.gov
The guanidine group is an intrinsic component of fundamental metabolites, including the amino acid arginine and the energy-storing compound creatine, highlighting its central role in cellular metabolism. researchgate.netnih.gov Pharmacologically, this significance is exemplified by the biguanide drug Metformin, a cornerstone in the treatment of type 2 diabetes. Metformin and other guanidine-related compounds, such as 3-guanidinopropionic acid, are used to manage hyperglycemia and obesity. drugbank.com Guanidine compounds are noted for their anti-diabetic and anti-hyperglycemic effects. researchgate.netresearchgate.net
Leptin is a key hormone predominantly produced by adipose tissue that regulates energy balance and body weight. nih.gov While direct research linking this compound to leptin gene expression is not widely available, the therapeutic class to which it belongs has profound effects on metabolic regulation. For example, GLP-1 receptor agonists, used for diabetes and obesity, are known to influence leptin levels, often as a consequence of fat loss. mdpi.com Metformin has been shown to possess anti-inflammatory properties, potentially by modulating pathways like NF-κB, which are often dysregulated in metabolic diseases characterized by chronic low-grade inflammation. researchgate.net Given that obesity and metabolic syndrome involve complex interactions between metabolic and inflammatory signals, and the proven efficacy of guanidine-based drugs in this area, the potential for this compound and its analogs to modulate metabolic processes, potentially including pathways involving leptin, warrants further investigation.
A substantial body of research demonstrates that a diverse range of guanidine-containing derivatives possess potent fungicidal and antifungal activity. researchgate.netnih.gov These compounds have been shown to be effective against a wide spectrum of human and agricultural fungal pathogens. nih.govmdpi.com The mechanism of action for many of these compounds involves interaction with and disruption of the fungal cell membrane. nih.gov
Numerous classes of guanidine analogs have been synthesized and tested, revealing significant fungicidal potential. For example, certain thiophene-based guanylhydrazones and bis-guanidine containing oxadiazole analogs show potent activity against clinically relevant fungi such as Candida albicans and Aspergillus fumigatus. nih.gov Similarly, synthetic benzyl bromides and benzamidine derivatives carrying 1,2,3-triazole moieties have been evaluated for their fungicidal properties, with some showing excellent in vivo efficacy against plant-pathogenic fungi like Colletotrichum lagenarium and Botrytis cinerea. nih.govmdpi.com Polymeric guanidine derivatives, such as polyhexamethylene guanidine (PHMG), are used as disinfectants due to their broad-spectrum antimicrobial action, including fungicidal effects. The consistent and potent antifungal activity observed across many guanidine-based chemical scaffolds strongly supports the investigation of this compound and its related analogs as novel fungicidal agents.
Table 1: Fungicidal Activity of Selected Guanidine Analogs
| Compound/Analog Class | Target Fungi | Observed Activity/Efficacy |
| Thiophene-based Guanylhydrazones | 8 Fungal Strains | MIC values from 0.50 – >250 µg/mL |
| Bis-guanidine oxadiazole analog | Candida albicans, Aspergillus fumigatus | Potent activity (MIC: 0.39 µg/mL for both) |
| Benzamidine derivative (9b) | Colletotrichum lagenarium | 79% efficacy in vivo at 200 µg/mL |
| Benzamidine derivative (16d) | Colletotrichum lagenarium | 90% efficacy in vivo at 200 µg/mL (Superior to carbendazim) |
| Benzamidine derivative (17a) | Botrytis cinerea | 75% efficacy in vivo at 200 µg/mL (Superior to carbendazim) |
Mechanism of Action Studies
Molecular Target Identification and Validation
The precise molecular targets of 1-(4-Fluorobenzyl)guanidine are not definitively established, but studies on structurally related compounds provide significant insights. Guanidine (B92328) derivatives are known to interact with a wide array of biological targets including enzymes, receptors, and ion transporters. ontosight.ai
For instance, the related compound 1-(4-Chlorophenyl)guanidine has been shown to primarily act on the solute carrier family 22 member 3 (SLC22A3), a transporter protein critical for various cellular functions. More complex molecules incorporating the guanidine functional group have been identified as inhibitors of specific proteins. Affinity-based protein profiling of one antibacterial guanidinium (B1211019) compound, L15, identified the essential signal peptidase IB (SpsB) as a direct target. d-nb.info Furthermore, (4-propoxy)phenylpyrimidinylguanidine has been identified as an inhibitor of the transcription factor FOXO3. acs.org
Advanced techniques such as MS-Based Thermal Stability Profiling are employed to systematically identify the protein targets of small molecules within a biological system. mtoz-biolabs.com These methods have been used to reveal how small molecules interact with and activate or inhibit proteins like phosphoglycerate mutase 1 (PGAM1), highlighting a potential methodology for identifying the specific binding partners of this compound. mtoz-biolabs.com Given the structural similarities, it is plausible that this compound may interact with similar classes of proteins, although specific validation studies are required.
Cellular Permeability and Membrane Interaction Studies
The ability of a compound to cross biological membranes is fundamental to its mechanism of action. The structural features of this compound, namely the fluorine substituent and the guanidinium group, are thought to influence its cellular permeability. The presence of a fluorine atom can modulate a compound's lipophilicity, which is a key factor in its ability to traverse cell membranes. ontosight.ai
The guanidinium group itself plays a crucial role in membrane interaction. Studies have utilized this group to design adjuvants capable of permeating the outer membrane of Gram-negative bacteria, thereby enhancing the efficacy of antibiotics. unca-urcap.org Research on indolyl derivatives containing aminoguanidinium moieties has demonstrated that these compounds can increase the permeability of bacterial membranes. mdpi.com Guanidines are known to interfere with membrane functions, a property that depends on their ability to bind to and interact with target molecules on or within the membrane. ontosight.ai
Enzymatic Activity Modulation
The guanidine moiety is a versatile structural feature for designing enzyme inhibitors. Derivatives of guanidine have been shown to modulate the activity of a diverse range of enzymes.
For example, a series of N,N'-biaryl guanidine derivatives were synthesized and evaluated as inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. nih.gov Similarly, bioconjugates of guanidine with cell-penetrating peptides have demonstrated the ability to inhibit cysteine proteases (CPB) in parasites like Leishmania, suggesting a potential mechanism for their antileishmanial activity. mdpi.com Other studies have shown that 1-(4-Chlorophenyl)guanidine can inhibit aldehyde dehydrogenase. The dysregulation of phospholipase C gamma (PLCγ) enzymes is associated with multiple diseases, and developing modulators for these enzymes is an active area of research. plos.org
The table below summarizes the enzymatic modulation by various guanidine derivatives.
| Derivative Class | Target Enzyme | Biological Context | Reference |
| N,N'-Biaryl Guanidines | β-secretase (BACE1) | Alzheimer's Disease | nih.gov |
| Guanidine-Peptide Conjugates | Cysteine Protease (CPB) | Leishmaniasis | mdpi.com |
| 1-(4-Chlorophenyl)guanidine | Aldehyde Dehydrogenase | Cellular Metabolism | |
| Phenylpyrimidinylguanidines | FOXO3 (Transcription Factor) | Cancer, Immunology | acs.org |
These findings highlight the broad potential of the guanidine scaffold in designing specific enzyme inhibitors.
Receptor Binding Affinity and Selectivity
Derivatives containing the 1-(4-fluorobenzyl) group have been extensively studied for their binding affinity and selectivity toward various receptors, particularly sigma (σ) receptors. The σ1 receptor, in particular, has been identified as a high-affinity target.
One study explored a series of carbonyl-containing analogues and found that a compound incorporating a 1'-(4-fluorobenzyl) moiety displayed exceptionally high affinity and selectivity for the σ1 receptor. researchgate.net Another series of 4-aminotriazoles, developed as potential pain treatments, also included compounds with a 1-(4-fluorobenzyl) group that showed significant σ1 receptor binding. acs.org Research into benzimidazolone-based ligands has also yielded derivatives with high affinity for the σ2 receptor. nih.gov
The table below presents binding affinity data for several compounds containing a 4-fluorobenzyl or 4-fluorophenyl moiety, demonstrating their interaction with sigma receptors.
| Compound | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Selectivity | Reference |
| [1'-(4-fluorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)methanone (14a) | σ₁ Receptor | Kᵢ = 0.48 nM | >3600-fold vs σ₂ | researchgate.net |
| NPC 16377 | σ Sites | IC₅₀ = 36 nM | Weak affinity for D₂ receptors | nih.gov |
| 1-{4-[4-(4-fluorophenyl)piperazin-1-yl]butyl}-3-propyl-1,3-dihydrobenzimidazol-2-one (14) | σ₂ Receptor | Kᵢ = 0.66 nM | 1139-fold vs σ₁ | nih.gov |
| 1-(4-Fluorobenzyl)-N-(2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazol-5-amine (24) | σ₁ Receptor | Kᵢ = 21 nM | 42-fold vs σ₂ | acs.org |
These data indicate that the 4-fluorobenzyl group is a key pharmacophore for achieving high affinity and selectivity for sigma receptors.
Neurotransmitter Release Modulation
The parent compound, guanidine, is known to modulate the release of neurotransmitters. Studies using frog neuromuscular junctions have shown that guanidine hydrochloride produces a dose-dependent increase in the number of quanta of acetylcholine (B1216132) released by presynaptic action potentials. nih.gov This effect is thought to be mediated by an increase in the excitability of motor nerve fibers and a broadening of the action potential, potentially by decreasing delayed rectification. nih.gov Guanidine was also found to depolarize the nerve terminal. nih.gov
The sigma-1 (σ1) receptor, identified as a high-affinity target for 1-(4-fluorobenzyl) derivatives, is a known regulator of neurotransmission. researchgate.netcij.gob.mx Specifically, the σ1 receptor plays a role in modulating dopamine (B1211576) neurotransmission. cij.gob.mx This suggests a potential mechanism whereby this compound could influence neurotransmitter systems. By binding to σ1 receptors, it may alter the release of key neurotransmitters like dopamine. This is further supported by the general principle that exocytosis, the fundamental process of neurotransmitter release, can be modulated by various drugs. frontiersin.org
Structure Activity Relationship Sar Studies of 1 4 Fluorobenzyl Guanidine Derivatives
Impact of Fluorine Substitution on Biological Activity and Selectivity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. researchgate.netmdpi.com In the context of 1-(4-Fluorobenzyl)guanidine derivatives, the fluorine atom on the benzyl (B1604629) ring has a significant impact on the compound's biological activity and selectivity.
Strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net The high electronegativity of fluorine can also alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. researchgate.net For instance, in a series of halogenated benzylguanidine analogs, the position of the halogen atom was found to influence binding affinity for the human norepinephrine (B1679862) transporter (hNET). nih.gov Specifically, halogenation at the meta-position resulted in a higher affinity compared to the para-position. nih.gov Furthermore, substituting iodine with fluorine at the meta-position led to a decrease in competitive affinity, highlighting the nuanced effects of different halogens. nih.gov
The substitution of hydrogen with fluorine has been shown to improve the anticancer activity of certain molecules by inducing stereochemical changes that affect the molecule's reactivity and metabolic stability. researchgate.net While specific data on this compound's anticancer properties from the provided results is limited, the general principle of fluorine's impact on bioactivity is well-established.
The following table summarizes the competitive inhibition of 123I-MIBG binding by various halogenated benzylguanidine analogs in hNET-transduced C6 cells.
| Compound | IC50 (µM) |
| MIBG | 1.72 ± 0.58 |
| PIBG | 7.2 ± 0.5 |
| PFBG | 9.8 ± 2.5 |
| MFBG | 4.86 ± 0.59 |
Data sourced from a study on fluorine-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. nih.gov
Role of the Guanidine (B92328) Moiety in Target Interaction
The guanidine group is a key pharmacophore in many biologically active compounds due to its ability to exist in a protonated, positively charged state at physiological pH. This cationic nature is crucial for forming strong interactions with biological targets.
The positively charged guanidinium (B1211019) group can engage in ionic bonds with negatively charged amino acid residues, such as aspartate and glutamate, within a receptor's binding pocket. nih.gov For example, in the histamine H3 receptor, the guanidino moiety of test compounds forms an ionic bond with E2065.46. nih.gov
Beyond simple ionic interactions, the guanidine moiety can also participate in a network of hydrogen bonds. In the muscarinic M2 and M4 receptors, the guanidine group of ligands forms a hydrogen-bond network with key amino acids like N4046.52 and A1945.46. nih.govacs.org The planar structure and delocalized positive charge of the guanidinium group allow it to act as a multidentate hydrogen bond donor, further strengthening its interaction with the target.
Effect of Substitutions on the Benzyl and Other Aromatic Rings
Substituents on the benzyl ring and other aromatic moieties of guanidine derivatives play a pivotal role in modulating their biological activity. The nature, position, and number of these substituents can significantly influence potency and selectivity.
The electronic properties of substituents on the benzene (B151609) ring can either activate or deactivate the ring towards certain reactions, which can be correlated with their electron-donating or electron-withdrawing nature. libretexts.orglibretexts.org For example, electron-donating groups can increase the rate of electrophilic substitution, while electron-withdrawing groups decrease it. libretexts.org
In the context of α2-adrenergic receptor agonists, changes in the position of chlorine atoms on the benzene moiety of guanabenz led to the identification of derivatives that retained antiprion activity but lost their α2-adrenergic agonistic activity. nih.gov This demonstrates that even subtle changes in substituent positioning can dramatically alter the pharmacological profile of a compound.
The following table presents the antibacterial activities of some substituted benzyl guanidine derivatives.
| Compound | Substituent on Benzyl Ring | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) |
| 9s | 2-chlorobenzyl | Moderately Active | Moderately Active |
| 9t | 3-chlorobenzyl | Moderately Active | Moderately Active |
| 9u | 2,3-dichlorobenzyl | 0.5 | 4 |
| 9v | 3,4-dichlorobenzyl | 0.5 | 4 |
| 33 | 4-tert-butylphenyl | 64 | >128 |
Data adapted from a study on the antimicrobial SAR of benzyl and phenyl guanidine derivatives. nih.gov
Conformational Flexibility and Restriction in Activity Profiles
The conformational flexibility of a ligand is a critical determinant of its binding affinity and selectivity for a biological target. Introducing conformational constraints into a molecule can reduce the entropic penalty upon binding, leading to higher affinity.
Replacing flexible alkyl chains with more rigid structures, such as aryl or heterocyclic rings, has been shown to result in highly affine ligands. nih.govacs.org A more conformationally restricted moiety may fit better into a receptor's binding site due to a reduction in the degrees of freedom. nih.govacs.org This principle has been applied to the design of histamine H3 receptor antagonists, where replacing a flexible seven-methylene linker with a semirigid 1,4-cyclohexylene or p-phenylene substituted group led to potent muscarinic receptor antagonists. nih.gov
In the design of α2-adrenoceptor ligands, conformationally restricted guanidine derivatives were synthesized, including N-substituted 2-amino-1,4-dihydroquinazolines and 2-amino-4,5-dihydro-1,3-benzodiazepines. nih.gov Computational studies indicated that these rigid structures would probe an extensive area of the active site. nih.gov This approach led to the identification of compounds with high affinity and antagonistic activity. nih.gov
The distance between key functional groups, such as the guanidinium groups in arginine-containing peptides, is also influenced by conformational flexibility and is crucial for effective ligand-receptor binding. nih.gov
Design Principles for Optimized Analogs
Based on the structure-activity relationship studies of this compound and related derivatives, several key design principles for optimized analogs can be formulated:
Preservation of the Guanidine Moiety : The positively charged guanidinium group is essential for target interaction through ionic and hydrogen bonds. nih.govnih.gov Modifications to this group should be approached with caution to maintain its key binding properties.
Strategic Fluorination : The position and number of fluorine substituents on the aromatic ring can be fine-tuned to optimize metabolic stability, electronic properties, and binding affinity. researchgate.netnih.gov
Aromatic Ring Substitution : The nature and position of substituents on the benzyl and other aromatic rings are critical for modulating potency and selectivity. nih.govlibretexts.orgnih.gov Dichlorination of the benzyl ring, for example, has been shown to enhance antimicrobial activity. nih.gov
Conformational Restriction : Introducing rigidity into the molecular scaffold by replacing flexible linkers with cyclic or aromatic systems can enhance binding affinity by reducing the entropic cost of binding. nih.govacs.orgnih.gov
Probing the Binding Pocket : The design of new analogs should consider the size and shape of the target's binding pocket. nih.gov Computational modeling can aid in designing conformationally restricted molecules that effectively probe the active site. nih.gov
By applying these principles, medicinal chemists can rationally design novel this compound analogs with improved therapeutic profiles.
Pharmacokinetic and Pharmacodynamic Pk/pd Research
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
In vitro ADME studies are fundamental in early-stage drug discovery to predict a compound's behavior in vivo. These assays assess how a compound is absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. For 1-(4-Fluorobenzyl)guanidine, specific comprehensive in vitro ADME profiling data is not extensively available in the public domain. However, the general approach for a compound of this nature would involve a battery of standardized tests.
Typically, absorption is evaluated using cell-based assays, such as the Caco-2 permeability assay, to predict intestinal absorption. Distribution characteristics are often initially estimated through calculations of lipophilicity (LogP) and plasma protein binding assays. Metabolism is investigated using liver microsomes, hepatocytes, or recombinant enzymes to identify metabolic pathways and potential metabolites. Excretion pathways are often inferred from metabolism data and the physicochemical properties of the compound.
Plasma Stability and Protein Binding Characteristics
The stability of a compound in plasma is a critical determinant of its bioavailability and duration of action. While specific quantitative data on the plasma stability of this compound is limited, its use as an internal standard in a validated LC-MS/MS method for the determination of meta-iodobenzylguanidine (mIBG) in mouse plasma suggests it possesses sufficient stability under typical bioanalytical conditions. nih.gov The stability of mIBG itself was assessed under various conditions, showing no significant degradation at room temperature for 6 hours, in an autosampler at 4°C for 24 hours, or after three freeze-thaw cycles. nih.gov This implies that structurally similar compounds like this compound may also exhibit reasonable stability in plasma.
Hepatic Metabolism Studies
The liver is the primary site of metabolism for many xenobiotics, mediated largely by cytochrome P450 (CYP) enzymes. washington.edu In vitro studies using human and animal liver microsomes or hepatocytes are standard methods to assess a compound's metabolic stability and identify its metabolites. frontiersin.org The introduction of a fluorine atom into a molecule can influence its metabolic profile, often by blocking sites of metabolism and thereby increasing metabolic stability. chemrxiv.org
For benzylguanidine analogs, metabolism can occur. For instance, O6-benzylguanine is metabolized to O6-benzyl-8-oxoguanine, a process in which aldehyde oxidase is primarily involved in the cytosolic oxidation. nih.gov While specific hepatic metabolism studies for this compound have not been detailed in the available literature, it is plausible that it would undergo enzymatic transformation in the liver. Metabolite analysis of the related radiolabeled compound, 18F-MFBG, in human subjects showed excellent in vivo stability, with the parent compound accounting for 90.0% ± 6.7% and 92.4% ± 4.6% of the plasma-borne activity at 60 and 120 minutes post-injection, respectively.
Brain Permeability and Distribution Studies
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system. The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. mdpi.com Brain permeability can be assessed using various in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), or in vivo animal studies. mdpi.comrsc.org The development of microfluidic models with human-derived BBB cells is also a promising approach for predicting BBB permeability. mdpi.comresearchgate.net
While direct studies on the brain permeability of this compound were not found, the extensive investigation of its radiolabeled analogs, such as 18F-MFBG, in the context of neuroendocrine tumor imaging, which can include brain metastases, suggests that these compounds are designed to target specific transporters that may also be present in the brain. The use of these radiotracers in PET imaging of the brain and other organs provides indirect evidence of their ability to distribute to various tissues, though specific BBB penetration data for the parent compound is lacking.
Biodistribution of Radiolabeled this compound Analogs In Vivo
The biodistribution of radiolabeled analogs of this compound has been studied to evaluate their potential as imaging agents for tumors expressing the norepinephrine (B1679862) transporter (NET). A first-in-human study of 18F-meta-fluorobenzylguanidine (18F-MFBG) provided detailed information on its distribution in patients with neuroendocrine tumors. nih.govnih.gov
Following intravenous administration, 18F-MFBG showed rapid clearance from the blood pool. snmjournals.orgresearchgate.net Prominent uptake was observed in the liver and salivary glands, which decreased over time. nih.govresearchgate.net Mild uptake was also seen in the kidneys and spleen. nih.govresearchgate.net The compound is primarily excreted through the urinary system, with an average of 45% of the administered activity found in the bladder within the first hour post-injection. nih.govresearchgate.net In this human study, uptake was also noted in the ventricular myocardium. snmjournals.org
Below is a table summarizing the biodistribution of 18F-MFBG in various organs from the first-in-human PET/CT imaging study.
| Organ | Mean SUVmax at 1-2h p.i. (Range) | Qualitative Uptake Description |
|---|---|---|
| Liver (Left Lobe) | 6.0 (2.3-11.8) | Prominent, decreasing with time |
| Liver (Right Lobe) | 3.9 (1.1-7.1) | Prominent, decreasing with time |
| Ventricular Myocardium | 3.9 (0.63-7.8) | Prominent early uptake, decreasing over time |
| Salivary Glands | N/A | Prominent, decreasing with time |
| Kidneys | N/A | Mild, decreasing with time |
| Spleen | N/A | Mild, decreasing with time |
| Urinary Bladder | N/A | Prominent due to urinary excretion |
Correlation of Pharmacokinetics with Pharmacological Efficacy
The pharmacokinetic profile of a drug is intrinsically linked to its pharmacological efficacy. For radiolabeled benzylguanidines, efficacy is often measured by their ability to successfully image target tissues, such as neuroendocrine tumors. The pharmacokinetics of 18F-MFBG have been shown to be favorable for this purpose.
The whole-body clearance of 18F-MFBG was found to be monoexponential with a mean biologic half-life of 1.95 hours. nih.govresearchgate.net Blood clearance was bi-exponential, with a rapid alpha phase having a mean biologic half-life of 0.3 hours (accounting for 58% of clearance) and a slower beta phase with a mean biologic half-life of 6.1 hours (42%). nih.govresearchgate.net This kinetic profile allows for imaging on the same day as administration. nih.gov
A study comparing 18F-MFBG with 123I-MIBG found that 18F-MFBG PET/CT had improved lesion targeting. researchgate.net The mean lesion SUVmax at 1 hour after injection was 19.3 ± 10.7, with a tumor-to-background ratio of 23.6 ± 8.4. researchgate.net All lesions detected with 123I-MIBG were also seen with 18F-MFBG, and later images with 18F-MFBG showed higher contrast and, in some cases, a higher number of lesions. snmjournals.orgresearchgate.net This demonstrates a direct correlation between the pharmacokinetic properties of 18F-MFBG that lead to good tumor uptake and background clearance, and its efficacy as a diagnostic imaging agent.
Solubility and Stability in Biological Media
The solubility and stability of a compound in biological media are critical for its absorption and distribution. While specific data for this compound is not detailed, the successful intravenous administration of its radiolabeled analog, 18F-MFBG, in clinical trials indicates sufficient solubility and stability in an aqueous formulation for injection. nih.govnih.gov The final product for human use was formulated as a clear, particle-free solution with a pH between 3.5 and 8.0. snmjournals.org
The stability of radiolabeled benzylguanidine derivatives has been noted in various studies. For example, (4-fluoro-3-[131I]-iodobenzyl)guanidine ([131I]FIBG) was found to be stable for up to 3 hours under the conditions of its radioiodination. nih.gov Furthermore, as mentioned previously, metabolite analysis of 18F-MFBG in human plasma showed excellent in vivo stability, with over 90% of the radioactivity corresponding to the parent compound at 1 and 2 hours post-injection. This suggests that the fluorobenzylguanidine scaffold is robust in biological media.
Preclinical Efficacy Studies and in Vivo Models
Evaluation in Murine Models of Disease
Preclinical studies in murine models have primarily focused on radiolabeled analogs of 1-(4-Fluorobenzyl)Guanidine for imaging and therapeutic applications in cancers that express the norepinephrine (B1679862) transporter (NET).
In one study, the biodistribution of [18F]PFBG and [18F]MFBG was evaluated in mice, showing selective uptake in sympathetically innervated tissues like the heart and adrenal glands. At 4 hours post-injection, the adrenal and heart uptake of [18F]PFBG was 20.3 ± 4.8 %ID/g and 5.9 ± 0.8 %ID/g, respectively nih.gov. For [18F]MFBG, the uptake was 23.8 ± 5.0 %ID/g in the adrenal glands and 10.5 ± 1.7 %ID/g in the heart nih.gov.
Another analog, radiolabeled (4-Fluoro-3-Iodobenzyl)Guanidine (FIBG), was assessed in a pheochromocytoma model using PC-12 xenograft mice snmjournals.org. The 18F-labeled version of FIBG demonstrated high accumulation in the PC-12 xenograft tumor, allowing for clear tumor visualization in PET images as early as 1 hour after injection snmjournals.org. Biodistribution studies showed that the tumor uptake of 18F-FIBG was higher than in any other tissue evaluated snmjournals.org. Furthermore, studies with 18F-mFBG in neuroblastoma xenografts (Kelly and SK-N-BE(2)C) also showed high radiotracer uptake in sympathetically innervated tissues such as the heart and brown adipose tissue nih.gov.
| Compound | Organ | Uptake (%ID/g) | Time Point | Murine Model |
|---|---|---|---|---|
| [18F]PFBG | Adrenal Gland | 20.3 ± 4.8 | 4 hours | Normal Mice |
| [18F]PFBG | Heart | 5.9 ± 0.8 | 4 hours | Normal Mice |
| [18F]MFBG | Adrenal Gland | 23.8 ± 5.0 | 4 hours | Normal Mice |
| [18F]MFBG | Heart | 10.5 ± 1.7 | 4 hours | Normal Mice |
| 18F-mFBG | Heart | > 12.0 | 1 hour | Neuroblastoma Xenograft |
| 18F-mFBG | Brown Adipose Tissue | > 7.0 | 1 hour | Neuroblastoma Xenograft |
Assessment of Therapeutic Effects on Disease Progression
The therapeutic potential of these compounds has been investigated using radionuclide-labeled analogs in murine cancer models. In a study involving a pheochromocytoma model (PC-12 xenografts), a therapeutic dose of 131I-labeled FIBG was shown to significantly delay tumor growth snmjournals.org. This effect on disease progression highlights the potential of this class of compounds in targeted radionuclide therapy for NET-expressing tumors snmjournals.org. Preclinical studies with 18F-MFBG have also suggested its superiority over the clinically used 123I-MIBG for imaging, which is crucial for monitoring disease and planning therapy snmjournals.org.
Behavioral Studies and Neurological Impact Assessment
Based on the available scientific literature, no studies were identified that specifically assessed the behavioral or neurological impact of this compound or its closely related analogs in preclinical models. The research focus has been predominantly on oncology applications for imaging and therapy.
Comparative Studies with Reference Compounds
Comparative studies have been essential in benchmarking the efficacy of this compound analogs against existing standards.
In the therapeutic study using a pheochromocytoma murine model, 131I-FIBG was directly compared to 131I-labeled meta-iodobenzylguanidine (131I-MIBG), a standard agent used in the diagnosis and treatment of neuroendocrine tumors snmjournals.org. The results demonstrated that 131I-FIBG delayed tumor growth significantly more than 131I-MIBG snmjournals.org. A biodistribution study further revealed that 131I-FIBG had higher and more prolonged retention in the tumor compared to 125I-MIBG, providing a rationale for its enhanced therapeutic effect snmjournals.org.
Similarly, preclinical models have shown that 18F-MFBG is superior to 123I-MIBG for imaging purposes snmjournals.org. In xenografts, 18F-MFBG displayed lesion uptake similar to 123I-MIBG but with the advantage of significantly faster blood clearance, which enables high-contrast imaging of lesions as early as one hour post-injection nih.gov.
| Compound | Parameter | Finding | Reference Compound |
|---|---|---|---|
| 131I-FIBG | Tumor Growth Delay | Significantly greater | 131I-MIBG |
| 131I-FIBG | Tumor Retention | Higher and more prolonged | 125I-MIBG |
| 18F-MFBG | Blood Clearance | Significantly faster | 123I-MIBG |
| 18F-MFBG | Imaging Contrast | High contrast at earlier time points | 123I-MIBG |
Safety and Toxicology Research Considerations
In Vitro Cytotoxicity and Cell Viability Assays
Guanidine-based compounds have been shown to exert cytotoxic effects through various mechanisms, including disruption of the cell membrane's phospholipid bilayer. For instance, a study on dodecylguanidine (B90949) hydrochloride (DGH) identified it as the most cytotoxic among eight tested guanidine-based chemicals, with a 50% inhibitory concentration (IC50) of 0.39 μg/mL in A549 human lung epithelial cells, as determined by the water-soluble tetrazolium salts (WST) assay. nih.govresearchgate.net
Furthermore, studies on hybrid molecules of benzylguanidine have demonstrated cytotoxicity against neuroblastoma cells. nih.gov The cytotoxic effects of these compounds were found to be comparable to or even greater than the established chemotherapeutic agent melphalan (B128) in vitro. nih.gov The inclusion of a fluorine atom in a molecule can also significantly influence its cytotoxic properties. For example, a study on fluorinated aminophenylhydrazines showed that a compound with five fluorine atoms exhibited the strongest cytotoxic effect on A549 lung cancer cells, with an IC50 of 0.64 μM. nih.gov
Table 1: In Vitro Cytotoxicity of Related Guanidine (B92328) and Fluorinated Compounds
| Compound/Compound Class | Cell Line(s) | Assay Type | Key Findings |
|---|---|---|---|
| Dodecylguanidine hydrochloride (DGH) | A549 (human lung epithelial) | WST | IC50: 0.39 μg/mL |
| Benzylguanidine hybrids | Neuroblastoma cells | Not specified | Cytotoxicity comparable to or greater than melphalan |
These findings suggest that 1-(4-Fluorobenzyl)Guanidine could potentially exhibit cytotoxicity, and its specific activity would likely be influenced by both the benzylguanidine core and the fluorine substituent. Further in vitro studies on various cell lines would be necessary to determine its specific cytotoxic profile.
Assessment of Hemolytic Activity
Hemolytic activity, the breakdown of red blood cells, is a critical parameter in assessing the biocompatibility of a compound. Guanidine and some of its related compounds have been implicated in causing hemolysis. nih.gov Research has shown that guanidinium (B1211019) chloride can induce the lysis of red blood cells, a property that has been utilized in assays to study new permeation pathways in malaria-infected red blood cells. mdpi.com
The mechanism of hemolysis by guanidine compounds is thought to be related to their ability to interact with and disrupt the red blood cell membrane. nih.gov This property is also a factor in the antimicrobial activity of some guanidine-based chemicals. nih.gov Given that the guanidine group is a primary structural feature of this compound, it is plausible that this compound could exhibit hemolytic activity.
Direct assessment of the hemolytic potential of this compound using standard in vitro hemolysis assays with human or animal red blood cells would be required to confirm and quantify this effect.
Preclinical Oral Toxicity Studies
Preclinical oral toxicity studies in animal models are essential for determining the potential adverse effects of a substance when ingested. While no specific oral toxicity data for this compound are available, studies on related compounds provide a basis for consideration.
Guanidine itself is considered a toxic compound upon oral ingestion. pnnl.gov Studies in rats have been conducted on various guanidine derivatives. For instance, an acute oral toxicity study of polyhexamethylene guanidine hydrochloride hydrogel in mice at doses up to 8000 mg/kg did not result in mortality, suggesting low acute toxicity for that specific formulation. actabiomedica.ru
The benzyl (B1604629) moiety of this compound also warrants consideration. A two-year gavage study of benzyl alcohol in F344/N rats at doses of 200 or 400 mg/kg and in B6C3F1 mice at doses of 100 or 200 mg/kg showed no evidence of carcinogenic activity. osti.gov
Table 2: Acute Oral Toxicity Data for Related Compounds in Rats
| Compound | Species | LD50 |
|---|---|---|
| Guanidine | Rat | 475 mg/kg |
| CGA 163935 technical | Male Rat | 4613 mg/kg |
These data from related compounds underscore the necessity of conducting formal acute and subchronic oral toxicity studies on this compound in rodent models to establish its specific toxicity profile, including the median lethal dose (LD50).
Investigation of Potential Adverse Effects and Organ Toxicity
The investigation of potential adverse effects and organ-specific toxicity is a crucial aspect of preclinical safety assessment. Although direct studies on this compound are lacking, information from related guanidine and fluoro-organic compounds can infer potential areas of concern.
Guanidine and its derivatives are known to have various biological activities and can cause adverse effects. For example, guanidine consumption has been associated with bone marrow suppression and renal failure. nih.gov Guanidine hydrochloride is known to be a significant irritant to the skin, eyes, and likely the lungs upon inhalation. pnnl.gov
Fluorinated organic compounds can also exhibit toxicity. The metabolism of some fluorinated compounds can lead to the release of fluoride (B91410) ions, which can have toxic effects. nih.gov Additionally, the presence of fluorine can lead to the formation of toxic metabolites. nih.govacs.org For instance, some ω-fluorinated fatty acids are metabolized to the highly toxic fluoroacetate. nih.gov The toxicology of fluoro-olefins has been linked to the formation of toxic decomposition products. dtic.mil
Histopathological examinations following exposure to guanidine-based chemicals, such as dodecylguanidine hydrochloride, have revealed inflammation and necrosis in the nasal cavity and lungs in animal models. nih.govresearchgate.net
A comprehensive toxicological evaluation of this compound would necessitate in vivo studies in animal models to assess its effects on major organs, including the liver, kidneys, heart, lungs, and nervous system, through histopathological examination and clinical chemistry analysis.
Analysis of Neurotoxic Metabolites and Liabilities
The potential for a compound to have neurotoxic metabolites is a significant safety concern. Guanidino compounds, as a class, are recognized for their neurotoxic potential. nih.gov Several guanidino compounds are known to accumulate in patients with renal failure and are considered uremic neurotoxins. nih.gov These compounds can act as experimental convulsants and may contribute to uremic encephalopathy by interacting with amino acid receptors in the central nervous system. nih.govresearchgate.net
The metabolism of this compound could potentially lead to the formation of neuroactive or neurotoxic metabolites. The biotransformation of the benzylguanidine structure and the potential for defluorination are key considerations. The metabolism of fluorinated compounds can sometimes produce toxic metabolites, such as fluoroacetate, which can disrupt cellular metabolism. nih.govnih.gov While the C-F bond is generally strong, metabolic processes can lead to its cleavage. nih.gov
Long-term exposure to low doses of certain guanidinium toxins has been shown to potentially affect neurogenesis during central nervous system development in experimental models. nih.gov Therefore, a thorough investigation into the metabolic fate of this compound and the neurotoxic potential of its metabolites would be a critical component of its safety assessment. This would involve metabolic profiling studies and neurobehavioral assessments in animal models.
Future Perspectives and Research Directions
Development of Next-Generation Guanidine (B92328) Therapeutics
The inherent biological activity of the guanidine moiety provides a strong foundation for the development of next-generation therapeutics derived from 1-(4-Fluorobenzyl)Guanidine. The guanidine group is a key feature in numerous existing drugs with a broad spectrum of medicinal activity, including antibiotics, antidiabetic agents, and anti-inflammatory compounds. jocpr.com This proven track record fuels the exploration of novel derivatives of this compound for a variety of disease indications.
Future research will likely focus on modifying the this compound scaffold to enhance its therapeutic properties and target specific diseases. This could involve the synthesis of analogs with altered pharmacokinetic and pharmacodynamic profiles to improve efficacy and reduce potential off-target effects. The development of such next-generation therapeutics will be heavily influenced by a deeper understanding of the structure-activity relationships of this class of compounds.
Exploration of Novel Biological Targets and Disease Indications
While this compound and its analogs have been extensively studied for their interaction with the norepinephrine (B1679862) transporter (NET), there is a significant opportunity to explore their activity at other biological targets. The guanidine functional group is known to interact with a variety of receptors and enzymes, suggesting that this compound may have a broader pharmacological profile than is currently understood.
Guanidine-based compounds have shown therapeutic potential in a wide array of diseases, including those affecting the central nervous system, inflammatory conditions, and metabolic disorders. tandfonline.comresearchgate.net For instance, guanidine derivatives have been investigated as inhibitors of the Na+/H+ exchanger and nitric oxide synthase, as well as for their antithrombotic and antidiabetic properties. tandfonline.comresearchgate.net Future research will likely involve screening this compound and its derivatives against a panel of biological targets to identify novel therapeutic opportunities. This could lead to the repurposing of this compound for new disease indications, expanding its clinical utility. The unique physicochemical properties of the guanidine group, such as its basicity, may also be exploited to target cellular processes sensitive to changes in intracellular pH. nih.gov
Advanced Computational Drug Design Strategies
Computational approaches are becoming increasingly integral to the drug discovery and development process, and they are expected to play a crucial role in shaping the future of this compound-based therapeutics. In silico methods, such as molecular docking and quantum chemical strategies, can be employed to design and evaluate potential drug candidates, thereby reducing the time and cost associated with traditional drug development. nih.gov
For this compound, computational tools can be used to:
Identify and validate novel biological targets: By screening the compound against virtual libraries of proteins and receptors.
Optimize lead compounds: Through the design of derivatives with improved binding affinity and selectivity.
Predict pharmacokinetic and pharmacodynamic properties: To guide the selection of the most promising candidates for further development.
Molecular docking studies, for instance, can provide insights into the binding modes of this compound derivatives with their targets, while quantum chemical calculations can help in understanding their electronic properties and reactivity. nih.gov These computational strategies will be instrumental in the rational design of next-generation guanidine therapeutics with enhanced efficacy and safety profiles.
Addressing Challenges in Synthesis and Scale-Up
The successful translation of promising this compound-based drug candidates from the laboratory to the clinic will depend on the development of efficient and scalable synthetic methods. The synthesis of guanidine derivatives can be challenging, often requiring multi-step procedures and the use of specialized reagents.
Key challenges in the synthesis and scale-up of this compound and its analogs include:
Development of efficient guanylation reactions: To introduce the guanidine moiety with high yield and purity.
Purification of the final products: To meet the stringent requirements for pharmaceutical use.
Cost-effective and environmentally friendly synthesis: To ensure the economic viability of large-scale production.
Recent advancements in synthetic methodologies, such as the use of novel guanylating agents and catalytic systems, are helping to address some of these challenges. mdpi.com Future research in this area will focus on developing robust and scalable synthetic routes that can support the clinical development and commercialization of this compound-based therapeutics.
Translational Research and Clinical Potential
The translational potential of this compound is most evident in its application in nuclear medicine. Radiolabeled analogs, such as [¹⁸F]FIBG and [¹³¹I]FIBG, have shown significant promise as diagnostic and therapeutic agents for neuroendocrine tumors that express the norepinephrine transporter. snmjournals.orgsnmjournals.org
Diagnostic Imaging: PET imaging with [¹⁸F]-labeled benzylguanidine analogs allows for high-resolution, quantitative imaging of NET-expressing tumors, which can be superior to traditional imaging methods. nih.govnih.govscispace.com Clinical trials are ongoing to evaluate the safety, pharmacokinetics, and diagnostic efficacy of these radiotracers in patients with neuroendocrine malignancies. snmjournals.orgclinicaltrials.gov
Targeted Radionuclide Therapy: The ability of this compound to selectively accumulate in tumor cells also makes it an attractive candidate for targeted radionuclide therapy. snmjournals.orgsnmjournals.org By labeling the compound with a therapeutic radioisotope, it is possible to deliver a cytotoxic radiation dose directly to the tumor while minimizing damage to healthy tissues. Preclinical studies have demonstrated the potential of this approach for the treatment of neuroblastoma and pheochromocytoma. nih.gov
The future of this compound in translational research will involve further clinical validation of its radiolabeled analogs, as well as the exploration of its potential as a standalone therapeutic or in combination with other treatment modalities. The insights gained from these studies will be crucial in realizing the full clinical potential of this promising compound.
Q & A
How can researchers optimize the synthesis of 1-(4-Fluorobenzyl)Guanidine to improve yield and purity?
Level : Basic (Methodological Design)
Answer : Synthesis optimization requires systematic adjustments to reaction conditions and purification protocols. For example, column chromatography using silica gel (230–400 mesh) and solvents like ethyl acetate/hexanes (1:19) has been effective in isolating intermediates with >97% yield . Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., molar equivalents of 4-fluorobenzyl chloride to guanidine precursors) can mitigate side reactions. Additionally, controlling temperature (e.g., reflux in isoamyl alcohol for condensation reactions) improves reproducibility . For purity, recrystallization in solvents like DCM/hexanes or methanol/water is recommended, supported by NMR (δ 1.36–8.07 ppm) and HRMS validation (e.g., Δm/z < 0.0006) .
What analytical techniques are critical for characterizing this compound and its intermediates?
Level : Basic (Analytical Methodology)
Answer : A multi-technique approach ensures accurate characterization:
- 1H NMR (500 MHz, D2O or CDCl3): Resolves substituent patterns (e.g., δ 4.57–4.63 ppm for isopropoxy groups) .
- HRMS : Confirms molecular ions (e.g., calculated m/z 664.3337 vs. observed 664.3331) .
- IR Spectroscopy : Identifies functional groups (e.g., ν 3260 cm⁻¹ for N-H stretches) .
- UV-Vis : Detects conjugated systems (λmax 297 nm for benzimidazole derivatives) .
Cross-validation with melting point analysis (e.g., 237–239°C vs. literature 242–245°C) resolves discrepancies caused by polymorphic forms .
How can researchers investigate the neuroprotective mechanisms of this compound derivatives?
Level : Advanced (Pharmacological Mechanism)
Answer : Preclinical models like oxygen-glucose deprivation (OGD) in neuronal cultures can evaluate neuroprotection. For example, derivative PC7 showed reduced NMDA receptor-mediated excitotoxicity via Akt/GSK3β pathway modulation . Methodologically:
- In vitro assays : Measure cell viability (MTT assay) and apoptosis (propidium iodide staining) under OGD.
- Kinetic studies : Use Western blotting to quantify ERK phosphorylation dynamics.
- Receptor binding : Radioligand displacement assays (e.g., PKR1/PKR2 receptors) validate target engagement .
What strategies are effective for establishing structure-activity relationships (SAR) in this compound analogs?
Level : Advanced (SAR Analysis)
Answer : SAR studies require systematic structural modifications:
- Substituent variation : Replace the 4-fluorobenzyl group with halogenated or alkylated analogs (e.g., 4-chlorobenzyl in SCMR-110322) to assess hydrophobicity effects .
- Scaffold hopping : Compare benzimidazole (e.g., FUB-AMB ) vs. piperazine cores (e.g., GB51347 ) for PK/PD differences.
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like PK receptors .
How should researchers address discrepancies in reported physicochemical data (e.g., melting points)?
Level : Advanced (Data Contradiction Analysis)
Answer : Discrepancies (e.g., m.p. 237–239°C observed vs. 242–245°C literature ) arise from polymorphic forms or impurities. Mitigation strategies:
- Reproduce synthesis : Verify reagent purity (e.g., Aldrich Chemical Co. ) and drying protocols.
- DSC/TGA : Analyze thermal behavior to identify polymorphs.
- Collaborative validation : Cross-check data with independent labs using standardized protocols .
What methodologies are suitable for elucidating the reaction mechanism of this compound synthesis?
Level : Advanced (Mechanistic Study)
Answer : Mechanistic studies employ:
- Kinetic profiling : Monitor intermediate formation via in-situ NMR or LC-MS (e.g., Scheme 2 intermediates ).
- Isotopic labeling : Use deuterated reagents (e.g., D2O in 1H NMR) to track proton transfer steps.
- Computational chemistry : DFT calculations (Gaussian 09) model transition states and activation energies .
What protocols ensure the stability of this compound during storage?
Level : Basic (Handling Methodology)
Answer : Stability is maintained by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
